molecular formula C12H17NO2 B8717087 N,N-Diethyl-2-(hydroxymethyl)benzamide CAS No. 103258-38-4

N,N-Diethyl-2-(hydroxymethyl)benzamide

Cat. No.: B8717087
CAS No.: 103258-38-4
M. Wt: 207.27 g/mol
InChI Key: LKTLWIYQSSOUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2-(hydroxymethyl)benzamide is a benzamide derivative characterized by a hydroxymethyl (-CH$_2$OH) substituent at the 2-position of the benzene ring and N,N-diethyl groups on the amide nitrogen. This compound is notable for its structural versatility, enabling applications in medicinal chemistry, catalysis, and agrochemicals. The hydroxymethyl group enhances hydrogen-bonding capacity and solubility, distinguishing it from analogues with non-polar substituents .

Properties

CAS No.

103258-38-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N,N-diethyl-2-(hydroxymethyl)benzamide

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-8-6-5-7-10(11)9-14/h5-8,14H,3-4,9H2,1-2H3

InChI Key

LKTLWIYQSSOUBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1CO

Origin of Product

United States

Comparison with Similar Compounds

N,N-Diethyl-m-toluamide (DEET)

  • Structure : Methyl group at the 3-position (meta) of the benzene ring.
  • Key Differences: Bioactivity: DEET is a widely used insect repellent. Comparative studies show that N,N-diethyl-2-(hydroxymethyl)benzamide and DEET exhibit similar repellent efficacy against Anopheles and Aedes mosquitoes. However, DEET’s methyl group confers higher volatility, whereas the hydroxymethyl group may improve skin adhesion and reduce evaporation . Metabolism: DEET undergoes N-deethylation and oxidation of the methyl group to hydroxymethyl and aldehyde derivatives.

N,N-Diethyl-2-(methylthio)benzamide

  • Structure : Methylthio (-SMe) group at the 2-position.
  • Key Differences: Reactivity: The methylthio group is electron-rich and lipophilic, facilitating participation in radical reactions and metal-catalyzed cross-couplings. This contrasts with the hydroxymethyl group, which is more polar and prone to oxidation or hydrogen bonding. Applications: Used as an intermediate in synthesizing furanylbenzamide inhibitors (e.g., SHP2 phosphatase inhibitors). The methylthio group’s stability under basic conditions makes it preferable for organometallic reactions, whereas the hydroxymethyl group is suited for hydrophilic interactions .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : N,O-bidentate directing group with a branched hydroxyalkyl chain.
  • Key Differences :
    • Catalytic Utility : Both compounds act as directing groups in metal-catalyzed C–H functionalization. However, the branched hydroxyalkyl chain in this analogue forms a rigid double five-membered chelate, enhancing regioselectivity in catalytic cycles. The linear hydroxymethyl group in this compound may offer greater conformational flexibility but lower stereochemical control .

N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide

  • Structure : Trifluoromethyl (-CF$_3$) group at the 2-position.
  • Key Differences: Electronic Effects: The electron-withdrawing -CF$3$ group increases electrophilicity of the amide carbonyl, enhancing stability against hydrolysis. This contrasts with the electron-donating diethylamino group in this compound, which may reduce oxidative stability. Applications: Used as a pesticide intermediate. The -CF$3$ group improves lipid solubility and bioavailability, whereas the hydroxymethyl group prioritizes water solubility .

Tabulated Comparison of Key Properties

Compound Key Functional Groups Applications Key Findings
This compound 2-CH$2$OH, N,N-Et$2$ Repellents, catalytic intermediates High solubility, hydrogen-bonding capacity, metabolic versatility
DEET 3-CH$3$, N,N-Et$2$ Insect repellent Volatile, N-deethylation metabolism, comparable efficacy to hydroxymethyl variant
N,N-Diethyl-2-(methylthio)benzamide 2-SMe, N,N-Et$_2$ SHP2 inhibitor synthesis Lipophilic, stable in organometallic reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-Me-Bz 3-CH$_3$, N,O-bidentate C–H functionalization catalysis Rigid chelate structure, high regioselectivity
N-(Hydroxymethyl)-2-CF$_3$-benzamide 2-CF$3$, -CH$2$OH Pesticide intermediate Enhanced hydrolytic stability, lipophilic

Research Implications

  • Catalysis : The hydroxymethyl group’s hydrogen-bonding capability positions this compound as a promising ligand for transition-metal catalysts, though steric bulkier analogues may offer better stereocontrol .
  • Drug Design: Substituting methylthio or trifluoromethyl groups could optimize pharmacokinetics (e.g., blood-brain barrier penetration), whereas hydroxymethyl derivatives may improve solubility for intravenous formulations .

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